molecular formula C7H16Cl2N2O2 B1434036 (4S)-4-(Dimethylamino)-L-proline dihydrochloride CAS No. 1001354-15-9

(4S)-4-(Dimethylamino)-L-proline dihydrochloride

Cat. No. B1434036
M. Wt: 231.12 g/mol
InChI Key: DVNGWXJSRQYBCM-USPAICOZSA-N
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Description

“(4S)-4-(Dimethylamino)-L-proline dihydrochloride” is a chemical compound with the molecular formula C7H16Cl2N2O2 and a molecular weight of 231.12 g/mol . It is not considered a hazardous compound .


Molecular Structure Analysis

The molecular structure of “(4S)-4-(Dimethylamino)-L-proline dihydrochloride” can be represented by the InChI code: 1S/C7H14N2O2.2ClH/c1-9(2)5-3-6(7(10)11)8-4-5;;/h5-6,8H,3-4H2,1-2H3,(H,10,11);2*1H/t5-,6-;;/m0../s1 .


Physical And Chemical Properties Analysis

“(4S)-4-(Dimethylamino)-L-proline dihydrochloride” is a solid at room temperature . It has a molecular weight of 231.12 g/mol .

Scientific Research Applications

  • Asymmetric Catalysis

    • Application : This compound is used in the synthesis of mono- and bis (diazaphospholidine) ligands. These ligands are then used in palladium-catalysed allylic substitution reactions to form C–C bonds and C–N bonds .
    • Method : The synthesis of these ligands is achieved using the condensation of a diamine with a bis (dimethylamino)arylphosphine .
    • Outcome : The resulting ligands have given excellent results in palladium-catalysed allylic substitution reactions to form C–C bonds (up to 89% ee) and C–N bonds (up to 78% ee) .
  • Synthesis of N-Heterocycles via Sulfinimines

    • Application : This compound is used in the synthesis of N-heterocycles via sulfinimines .
    • Method : The specific method of application is not detailed in the source, but it involves the use of tert-butanesulfinamide in the synthesis of N-heterocycles .
    • Outcome : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
  • Synthesis of N-Heterocycles via Sulfinimines

    • Application : This compound is used in the synthesis of N-heterocycles via sulfinimines .
    • Method : The specific method of application is not detailed in the source, but it involves the use of tert-butanesulfinamide in the synthesis of N-heterocycles .
    • Outcome : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
  • Preparation of Amphiphilic Copolymers

    • Application : This compound is used in the preparation of amphiphilic copolymers .
    • Method : The specific method of application is not detailed in the source, but it involves the use of poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) .
    • Outcome : The resulting copolymers have multi-stimuli-responsiveness, making them highly attractive for use in a wide range of applications .

Safety And Hazards

“(4S)-4-(Dimethylamino)-L-proline dihydrochloride” is not considered a hazardous compound . For safe handling, it is recommended to avoid dust formation and breathing vapors, mist, or gas .

Future Directions

The future directions for “(4S)-4-(Dimethylamino)-L-proline dihydrochloride” could involve its use as an intermediate in the synthesis of more complex compounds, particularly in the field of cancer treatment .

properties

IUPAC Name

(2S,4S)-4-(dimethylamino)pyrrolidine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2ClH/c1-9(2)5-3-6(7(10)11)8-4-5;;/h5-6,8H,3-4H2,1-2H3,(H,10,11);2*1H/t5-,6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNGWXJSRQYBCM-USPAICOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(NC1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1C[C@H](NC1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-(Dimethylamino)-L-proline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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